molecular formula C13H14F4O2 B7998657 2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone

Cat. No.: B7998657
M. Wt: 278.24 g/mol
InChI Key: VPGWVJBWHPVHJT-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone is a specialized chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an acetophenone core, with additional fluoro and iso-pentoxy substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-iso-pentoxyacetophenone and trifluoroacetic anhydride.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base like cesium carbonate.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves large-scale reactors with precise control over reaction parameters. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or iso-pentoxy positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The fluoro and iso-pentoxy substituents contribute to its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the fluoro and iso-pentoxy substituents, making it less versatile.

    4’-Fluoro-2,2,2-trifluoroacetophenone: Similar structure but without the iso-pentoxy group.

    4’-iso-Pentoxy-2,2,2-trifluoroacetophenone: Similar structure but without the fluoro group.

Uniqueness

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone stands out due to its unique combination of fluoro, iso-pentoxy, and trifluoromethyl groups, providing enhanced reactivity, stability, and potential for diverse applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-4-3-9(7-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWVJBWHPVHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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